molecular formula C14H14BrN3O3S2 B2737763 2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide CAS No. 1396844-16-8

2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide

Katalognummer: B2737763
CAS-Nummer: 1396844-16-8
Molekulargewicht: 416.31
InChI-Schlüssel: QAHJJPBNSIKHIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a synthetic small molecule characterized by a fused tetrahydrothiazolo[5,4-c]pyridine core. The structure features a methylsulfonyl group at position 5 of the bicyclic system and a 2-bromo-substituted benzamide moiety attached to the thiazole ring.

Eigenschaften

IUPAC Name

2-bromo-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S2/c1-23(20,21)18-7-6-11-12(8-18)22-14(16-11)17-13(19)9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHJJPBNSIKHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a synthetic compound with a unique structure that combines a bromine atom with a thiazole and sulfonyl group. Its molecular formula is C14H14BrN3O3S2C_{14}H_{14}BrN_{3}O_{3}S_{2}, and it has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 416.3 g/mol
  • CAS Number : 1396844-16-8
  • Molecular Structure : The compound features a benzamide structure with a thiazolo-pyridine moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the sulfonyl group enhances its lipophilicity and binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide exhibit significant anticancer properties. For example:

  • Inhibition of Kinases : Some studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related thiazole compounds indicates:

  • Broad-Spectrum Activity : Thiazoles have demonstrated effectiveness against various bacterial strains and fungi, potentially due to their ability to disrupt cellular membranes or inhibit vital enzymatic processes.

Neuroprotective Effects

There is emerging evidence that compounds featuring thiazole rings may possess neuroprotective properties:

  • Reduction of Oxidative Stress : Some studies suggest that these compounds can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases .

Case Studies

StudyFindings
Study 1Demonstrated that thiazole derivatives inhibit CDK4 with over 300-fold selectivity in vitro .
Study 2Found that related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 3Reported neuroprotective effects in animal models through reduced levels of reactive oxygen species (ROS) .

Vergleich Mit ähnlichen Verbindungen

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride ()

  • Core Structure : Shares the same tetrahydrothiazolo[5,4-c]pyridine scaffold.
  • Substituent Differences :
    • Position 5 : Benzyl group (lipophilic) vs. methylsulfonyl (polar, electron-withdrawing). The benzyl group may increase membrane permeability but reduce metabolic stability compared to the sulfonyl group.
    • Benzamide : 4-tert-butyl (sterically bulky, lipophilic) vs. 2-bromo (halogen-mediated interactions).
  • Salt Form : Hydrochloride salt in ’s compound likely improves aqueous solubility compared to the free base form of the target compound .

Analogues with Divergent Core Structures

N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()

  • Core Structure: Simple thiazole ring (non-fused) vs. tetrahydrothiazolo[5,4-c]pyridine.
  • Substituent Similarities :
    • Thiazole Position 5 : Bromo substitution (shared with the target’s benzamide).
    • Benzamide : 3,5-dichloro-2-hydroxy groups introduce hydrogen-bonding capacity and increased lipophilicity compared to the target’s 2-bromo substitution .

Data Tables

Table 1. Structural and Functional Comparison of Compounds

Compound Name Core Structure Position 5 Substituent Benzamide Substituents Key Features
Target Compound Tetrahydrothiazolo[5,4-c]pyridine Methylsulfonyl 2-bromo Polar sulfonyl; halogenated benzamide
Compound Tetrahydrothiazolo[5,4-c]pyridine Benzyl 4-tert-butyl Lipophilic substituents; hydrochloride salt
Compound Thiazole Bromo, 4-phenyl 3,5-dichloro, 2-hydroxy Hydrogen-bonding hydroxy; halogen-rich

Table 2. Hypothetical Property Comparison

Property Target Compound Compound Compound
Solubility Moderate (sulfonyl) High (HCl salt) Low (hydroxy, halogens)
Lipophilicity (LogP) Moderate High (benzyl, tert-butyl) High (halogens, phenyl)
Metabolic Stability Potentially high Moderate (benzyl) Variable (hydroxy)

Discussion of Research Findings

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons highlight critical trends:

  • Substituent Effects :
    • Methylsulfonyl groups (target) improve solubility and metabolic resistance over benzyl groups () .
    • Bromine in the target’s benzamide may engage in halogen bonding, unlike ’s tert-butyl or ’s hydroxy group .
  • Salt Forms : ’s hydrochloride salt demonstrates how formulation can address solubility challenges inherent to lipophilic scaffolds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.